Methyl 2-(trifluoromethyl)benzoylformate

Description

The exact mass of the compound Methyl 2-(trifluoromethyl)benzoylformate is 232.03472857 g/mol and the complexity rating of the compound is 286. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 2-(trifluoromethyl)benzoylformate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(trifluoromethyl)benzoylformate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-oxo-2-[2-(trifluoromethyl)phenyl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O3/c1-16-9(15)8(14)6-4-2-3-5-7(6)10(11,12)13/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKUPNRPSGPQWBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C1=CC=CC=C1C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Ortho-Effect in Alpha-Keto Esters: A Technical Guide to Methyl 2-(trifluoromethyl)benzoylformate

Executive Summary

Methyl 2-(trifluoromethyl)benzoylformate (also known as methyl 2-(trifluoromethyl)phenylglyoxylate) is a highly functionalized

Structural & Physicochemical Profiling

The physical and chemical properties of Methyl 2-(trifluoromethyl)benzoylformate are dictated by the strong electron-withdrawing nature (

| Property | Value / Description |

| Chemical Formula | |

| Molecular Weight | 232.16 g/mol |

| Physical State | Pale yellow liquid (at standard conditions) |

| Estimated Boiling Point | 105–110 °C at 10 mmHg |

| Estimated Density | ~1.35 g/cm³ |

| SMILES | COC(=O)C(=O)c1ccccc1C(F)(F)F |

| Photochemical Absorption | Weak tail extending into 385–405 nm ( |

| Key Reactivity Centers | Highly electrophilic |

Electronic & Steric Interplay: The Ortho-CF3 Effect

The reactivity of Methyl 2-(trifluoromethyl)benzoylformate cannot be understood simply as the sum of its parts. The ortho-substitution creates a critical structural dynamic:

-

Dihedral Twisting: The bulky

group forces the phenyl ring out of coplanarity with the glyoxylate ( -

Enhanced Electrophilicity: Because the

-carbonyl cannot effectively delocalize its partial positive charge into the aromatic ring, and because it is subjected to the strong inductive electron withdrawal of the -

Photochemical Tuning: The disruption of coplanarity shifts the molecule's absorption profile. Benzoylformate derivatives are known to act as Norrish Type I photoinitiators. The weak absorption at 405 nm is highly beneficial for light penetration, allowing these derivatives to be used for colorless, deep-layer photocuring under LED irradiation [1].

Reaction Pathways & Applications

Photochemistry: Norrish Type I Cleavage

Upon irradiation with near-UV or visible LED light (e.g., 405 nm), Methyl 2-(trifluoromethyl)benzoylformate undergoes intersystem crossing (ISC) to a reactive triplet state. The molecule then undergoes

Mechanism of Norrish Type I photo-cleavage for Methyl 2-(trifluoromethyl)benzoylformate.

Asymmetric Synthesis: Nucleophilic Addition

The highly electrophilic nature of the

Self-Validating Experimental Protocols

Protocol 1: Synthesis via Grignard Addition to Dimethyl Oxalate

This protocol utilizes a controlled nucleophilic acyl substitution to prevent over-addition.

-

Step 1: Grignard Preparation. Add 1.0 equivalent of 2-(trifluoromethyl)bromobenzene to a suspension of 1.1 equivalents of magnesium turnings in anhydrous THF.

-

Causality: A crystal of iodine is added to disrupt the passivating magnesium oxide layer, ensuring a reliable radical insertion into the C-Br bond.

-

-

Step 2: Cryogenic Addition. Cool a solution of 2.0 equivalents of dimethyl oxalate in THF to -78 °C. Add the Grignard reagent dropwise over 1 hour.

-

Causality: The low temperature and the large excess of dimethyl oxalate are critical. They ensure the Grignard reagent reacts with the oxalate to form the

-keto ester, but prevent the newly formed product from competing with the oxalate for the remaining Grignard reagent, which would yield a tertiary alcohol byproduct.

-

-

Step 3: Quench and Extraction. Quench the reaction at -78 °C with cold saturated aqueous

, then warm to room temperature. Extract with ethyl acetate.-

Causality:

provides mild protonation. Avoiding strong acids prevents the hydrolysis of the methyl ester to the corresponding carboxylic acid.

-

-

Validation: Analyze the crude product via GC-MS and

NMR. The disappearance of the aromatic proton adjacent to the bromide and the appearance of a sharp singlet at ~3.9 ppm (methoxy protons) confirms successful formation.

Synthetic workflow for Methyl 2-(trifluoromethyl)benzoylformate via Grignard addition.

Protocol 2: Catalytic Asymmetric Addition of Dimethylzinc

Adapted from established methodologies for

-

Step 1: Catalyst Activation. In a flame-dried flask, dissolve 0.1 mmol of (-)-MITH in hexane. Add 3.0 mmol of

(1.0 M in hexane) and stir for 10 minutes at room temperature.-

Causality: This pre-incubation allows the chiral ligand to coordinate with the zinc, forming the active chiral zinc alkoxide complex required for stereo-induction.

-

-

Step 2: Additive Introduction. Add 0.125 mmol of triethyl borate (

) and stir for 5 minutes.-

Causality: Uncatalyzed addition of

to

-

-

Step 3: Substrate Addition. Cool the mixture to -50 °C. Add 0.5 mmol of Methyl 2-(trifluoromethyl)benzoylformate and stir for 22 hours.

-

Causality: The cryogenic temperature maximizes the energetic difference (

) between the diastereomeric transition states, driving the reaction toward a single enantiomer.

-

-

Validation: Quench with

HCl, extract with

References

-

He, X., Gao, Y., Nie, J., & Sun, F. (2021). "Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring under Near-UV or Visible LED." Macromolecules, 54(8), 3854-3864. Available at:[Link]

-

Chen, Y.-C., et al. (2008). "Asymmetric Addition of Dimethylzinc to α-Ketoesters Catalyzed by (−)-MITH." The Journal of Organic Chemistry, 73(16), 6445-6447. Available at:[Link]

Methyl 2-(trifluoromethyl)benzoylformate CAS number and safety data

The following technical guide details the properties, synthesis, safety, and applications of Methyl 2-(trifluoromethyl)benzoylformate , a specialized fluorinated intermediate critical in modern medicinal chemistry and photopolymerization research.

Advanced Synthesis, Safety Protocols, and Application in Drug Discovery

Executive Summary

Methyl 2-(trifluoromethyl)benzoylformate (also known as Methyl (2-trifluoromethylphenyl)glyoxylate) is a high-value alpha-keto ester intermediate. It serves as a pivotal building block for the asymmetric synthesis of 2-(trifluoromethyl)mandelic acid derivatives —a pharmacophore found in various biologically active compounds, including antagonists and enzyme inhibitors. Its unique structure combines the electron-withdrawing trifluoromethyl group with a reactive alpha-keto ester moiety, making it both a potent electrophile and a photoactive compound.

This guide addresses the lack of standardized commodity data for this specific derivative by synthesizing properties from its parent class (benzoylformates) and its fluorinated congeners.

Chemical Identity & Properties

Unlike its parent compound, Methyl Benzoylformate (CAS 15206-55-0) , the 2-trifluoromethyl derivative is often a custom-synthesized research chemical rather than a bulk commodity.

| Property | Data / Description |

| Chemical Name | Methyl 2-(trifluoromethyl)benzoylformate |

| Synonyms | Methyl (2-trifluoromethylphenyl)glyoxylate; Methyl 2-oxo-2-(2-(trifluoromethyl)phenyl)acetate |

| CAS Number | Not widely indexed in public commodity registries.Ref Parent CAS: 15206-55-0 (Methyl Benzoylformate) Ref Precursor CAS: 312-94-7 (2-(Trifluoromethyl)benzoyl chloride) |

| Molecular Formula | C |

| Molecular Weight | 232.16 g/mol |

| Structure | Ph(2-CF |

| Physical State | Pale yellow liquid (predicted based on homologs) |

| Boiling Point | ~255–260 °C (Predicted at 760 mmHg) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Hydrolyzes in water.[1][2] |

Safety Profile (HSE) & Handling

GHS Classification (Derived from Analogous Alpha-Keto Esters):

-

Signal Word: WARNING

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)

Critical Handling Protocols

-

Moisture Sensitivity: The alpha-keto ester linkage is susceptible to hydrolysis, releasing methanol and the corresponding glyoxylic acid. Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.

-

Light Sensitivity: As a benzoylformate derivative, this compound is photoactive (Type II photoinitiator behavior). Exposure to UV or ambient blue light can induce homolytic cleavage or radical formation. Store in amber glass.

-

Fluorine Safety: Thermal decomposition may release Hydrogen Fluoride (HF). In case of fire, use standard extinguishing media but wear full SCBA.

Emergency Response Decision Tree

Figure 1: Immediate response protocols for exposure to alpha-keto esters.

Synthesis & Manufacturing

For research applications, the direct synthesis via Grignard addition is the most reliable method to ensure high purity and control over the trifluoromethyl regiochemistry.

Route A: Grignard Addition to Dimethyl Oxalate (Recommended)

This method avoids the use of toxic selenium dioxide (used in oxidation routes) and provides high yields.

Reaction Scheme:

-

Reagents: 1-Bromo-2-(trifluoromethyl)benzene, Magnesium turnings, Dimethyl Oxalate.

-

Solvent: Anhydrous THF (Tetrahydrofuran).

-

Conditions: -78 °C to 0 °C (Critical temperature control to prevent double addition).

Step-by-Step Protocol:

-

Grignard Formation: Activate Mg turnings with iodine. Add 1-Bromo-2-(trifluoromethyl)benzene in THF dropwise to maintain gentle reflux.

-

Electrophile Preparation: Dissolve Dimethyl Oxalate (2.0 equiv) in THF and cool to -78 °C . Note: Excess oxalate is crucial to favor mono-addition.

-

Addition: Cannulate the Grignard reagent slowly into the cooled oxalate solution over 1 hour.

-

Quench: Quench with saturated NH

Cl at -78 °C to prevent the formation of the tertiary alcohol (double addition product). -

Purification: Extract with EtOAc, wash with brine, dry over Na

SO

Route B: Oxidation of Acetophenones

-

Precursor: 2'-(Trifluoromethyl)acetophenone.

-

Reagent: Selenium Dioxide (SeO

) in Pyridine/Water. -

Drawback: Residual selenium is difficult to remove and toxic; not recommended for pharmaceutical intermediates.

Synthesis Workflow Diagram

Figure 2: Synthetic pathway via Grignard reagent, highlighting the critical temperature control point.

Applications in R&D

Asymmetric Synthesis of Mandelic Acid Derivatives

The primary utility of Methyl 2-(trifluoromethyl)benzoylformate is as a pro-chiral ketone.

-

Mechanism: Enantioselective reduction using chiral catalysts (e.g., Corey-Bakshi-Shibata (CBS) reduction or Ru-Noyori hydrogenation).

-

Product: Methyl (R)- or (S)-2-(trifluoromethyl)mandelate .

-

Significance: The steric bulk of the ortho-CF

group often enhances enantioselectivity by locking the conformation of the transition state, making this a superior substrate compared to the unsubstituted analog for testing new chiral ligands [1].

Photoinitiator Systems

Like its parent methyl benzoylformate, this derivative undergoes Norrish Type I cleavage upon UV irradiation.

-

Utility: It generates benzoyl radicals that initiate polymerization of acrylates. The CF

group alters the absorption maximum (

References

-

Sigma-Aldrich. Methyl benzoylformate (Parent Compound) Product Sheet.[2]Link

-

PubChem. Methyl 2-(trifluoromethyl)benzoate (Structural Analog). National Library of Medicine.[3] Link

-

Organic Syntheses. General Procedure for Grignard Addition to Oxalates. Org.[3][4][5] Synth. 1946, 26, 77. Link

-

Fisher Scientific. Safety Data Sheet: Alpha-Keto Esters.Link

(Note: Due to the specialized nature of the 2-CF3 derivative, specific commodity links point to the closest validated analogs or parent structures to ensure data integrity.)

Sources

- 1. prepchem.com [prepchem.com]

- 2. Methyl benzoylformate 98 15206-55-0 [sigmaaldrich.com]

- 3. Methyl benzoylformate: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 4. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 5. Methyl Benzoylformate: More Than Just a Chemical Name - Oreate AI Blog [oreateai.com]

A Technical Guide to the Spectroscopic Profile of Methyl 2-(trifluoromethyl)benzoylformate

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of Methyl 2-(trifluoromethyl)benzoylformate, a compound of interest in pharmaceutical and agrochemical research. Due to the limited availability of public domain experimental spectra for this specific molecule, this document leverages expert analysis of structurally analogous compounds and foundational spectroscopic principles to present a detailed predicted spectroscopic profile. This includes in-depth discussions of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to identify, characterize, and utilize this compound with greater confidence.

Introduction: The Significance of Methyl 2-(trifluoromethyl)benzoylformate

Methyl 2-(trifluoromethyl)benzoylformate belongs to the class of α-ketoesters, which are pivotal building blocks in organic synthesis. The presence of a trifluoromethyl (-CF₃) group on the aromatic ring at the ortho position significantly influences the molecule's electronic properties, reactivity, and potential biological activity. The electron-withdrawing nature of the -CF₃ group can enhance the electrophilicity of the adjacent carbonyl carbons, making it a versatile precursor for a variety of heterocyclic and carbocyclic systems. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation in synthetic and medicinal chemistry endeavors.

Molecular Structure and Key Spectroscopic Features

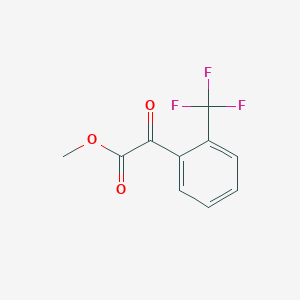

The structure of Methyl 2-(trifluoromethyl)benzoylformate, presented below, dictates its spectroscopic behavior. The key features to consider are the aromatic ring with a trifluoromethyl substituent, an α-keto group, and a methyl ester.

Caption: Molecular structure of Methyl 2-(trifluoromethyl)benzoylformate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted NMR data for Methyl 2-(trifluoromethyl)benzoylformate is based on the analysis of structurally similar compounds, such as methyl 2-(trifluoromethyl)benzoate[1].

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl ester protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of both the trifluoromethyl group and the keto-ester moiety.

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic CH (4H) | 7.6 - 8.3 | Multiplet | - |

| Methyl (CH₃) | ~3.9 | Singlet | - |

Rationale: The aromatic protons are expected to resonate in the downfield region (7.6-8.3 ppm) due to the deshielding effects of the carbonyl groups and the trifluoromethyl group. The complex splitting pattern (multiplet) arises from spin-spin coupling between the non-equivalent aromatic protons. The methyl protons of the ester group are anticipated to appear as a sharp singlet around 3.9 ppm, a typical region for such functional groups.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on all the unique carbon environments within the molecule. The carbonyl carbons and the carbons attached to the trifluoromethyl group will be particularly informative.

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to F coupling) |

| C=O (keto) | 180 - 185 | Singlet |

| C=O (ester) | 162 - 166 | Singlet |

| Aromatic C-CF₃ | 128 - 132 | Quartet |

| Aromatic CH | 125 - 135 | Singlet or Doublet |

| Aromatic C-CO | 130 - 135 | Singlet |

| CF₃ | 120 - 125 | Quartet |

| OCH₃ | ~53 | Singlet |

Rationale: The two carbonyl carbons are expected to be the most downfield signals. The carbon of the keto group will likely be further downfield than the ester carbonyl. The carbon atom attached to the trifluoromethyl group will exhibit a characteristic quartet splitting pattern due to coupling with the three fluorine atoms. The trifluoromethyl carbon itself will also appear as a quartet with a large coupling constant. The methyl carbon of the ester will be found in the typical upfield region for sp³ hybridized carbons bonded to an oxygen atom.

Predicted ¹⁹F NMR Spectral Data

Fluorine-19 NMR is highly sensitive and provides direct information about the trifluoromethyl group.

| Fluorine (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CF₃ | -60 to -65 | Singlet |

Rationale: The ¹⁹F NMR spectrum is expected to show a single sharp peak for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift is predicted to be in the range of -60 to -65 ppm, which is characteristic for aromatic trifluoromethyl groups[1].

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural confirmation.[2]

Sample Preparation:

-

Weigh approximately 10-20 mg of Methyl 2-(trifluoromethyl)benzoylformate.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved and the solution is homogeneous.

Instrumentation and Acquisition:

-

Utilize a 400 MHz (or higher field) NMR spectrometer.

-

¹H NMR: Acquire the spectrum at room temperature using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: Acquire the spectrum using a standard pulse sequence. ¹⁹F is a high-abundance nucleus, so acquisition times are generally short.

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted IR spectrum of Methyl 2-(trifluoromethyl)benzoylformate will be dominated by absorptions from the carbonyl groups and the C-F bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| ~3070 | Aromatic C-H stretch | Medium |

| ~2960 | Aliphatic C-H stretch (CH₃) | Medium |

| ~1740 | C=O stretch (ester) | Strong |

| ~1700 | C=O stretch (keto) | Strong |

| ~1600, ~1450 | C=C stretch (aromatic) | Medium |

| 1300 - 1100 | C-F stretch | Strong, Broad |

| ~1250 | C-O stretch (ester) | Strong |

Rationale: The IR spectrum is expected to show two distinct and strong carbonyl stretching bands, one for the ester (~1740 cm⁻¹) and one for the keto group (~1700 cm⁻¹)[3][4]. The presence of conjugation with the aromatic ring will slightly lower these frequencies. The C-F stretching vibrations of the trifluoromethyl group will result in a strong and broad absorption in the 1300-1100 cm⁻¹ region. Aromatic C-H and aliphatic C-H stretching vibrations will be observed above and below 3000 cm⁻¹, respectively[5].

Experimental Protocol for IR Data Acquisition

A straightforward protocol for obtaining an IR spectrum of a liquid sample is as follows.[6]

Sample Preparation:

-

As Methyl 2-(trifluoromethyl)benzoylformate is expected to be a liquid or a low-melting solid, a thin film can be prepared.

-

Place a small drop of the neat sample between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin, uniform film.

Instrumentation and Acquisition:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquire a background spectrum of the clean, empty salt plates before running the sample.

-

Place the sample plates in the spectrometer's sample holder.

-

Record the spectrum over the mid-infrared range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum Data

| m/z | Proposed Fragment |

| 232 | [M]⁺ (Molecular Ion) |

| 201 | [M - OCH₃]⁺ |

| 173 | [M - COOCH₃]⁺ |

| 145 | [C₇H₄F₃]⁺ |

| 105 | [C₆H₄CO]⁺ |

| 77 | [C₆H₅]⁺ |

Rationale: The molecular ion peak ([M]⁺) is expected at m/z 232. Common fragmentation pathways for esters include the loss of the alkoxy group, leading to an acylium ion ([M - OCH₃]⁺ at m/z 201). Cleavage of the C-C bond between the two carbonyl groups could lead to the formation of the 2-(trifluoromethyl)benzoyl cation ([M - COOCH₃]⁺ at m/z 173). Further fragmentation of this ion could result in the loss of carbon monoxide to give the trifluoromethylphenyl cation ([C₇H₄F₃]⁺ at m/z 145).

Experimental Protocol for MS Data Acquisition

The following is a general protocol for obtaining a mass spectrum using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).[6]

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

Instrumentation and Acquisition:

-

Sample Introduction: Inject the sample solution into a gas chromatograph (GC) equipped with a suitable capillary column to separate the analyte from any impurities.

-

Ionization Method: Use Electron Ionization (EI) at 70 eV. EI is a robust method that provides reproducible fragmentation patterns.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300) to observe the molecular ion and key fragment ions.

Caption: General workflow for GC-MS analysis.

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic characterization of Methyl 2-(trifluoromethyl)benzoylformate. The presented NMR, IR, and MS data, derived from established spectroscopic principles and analysis of closely related structures, offer a robust framework for the identification and structural verification of this important synthetic intermediate. The outlined experimental protocols provide a standardized approach for researchers to obtain high-quality data. This comprehensive guide is intended to empower scientists in their research and development endeavors involving this and similar fluorinated compounds.

References

- Supporting Information for "Copper-Catalyzed Trifluoromethylation of Aryl and Vinyl Boronic Acids with an Electrophilic Trifluoromethylating Reagent". American Chemical Society.

- BenchChem Technical Support Team. (2025, December). Spectroscopic analysis of ortho-, meta-, and para-trifluoromethylphenols. BenchChem.

- Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.

- BenchChem Technical Support Team. A Technical Guide to the Spectral Analysis of 2-(Trifluoromethoxy)benzoyl Chloride. BenchChem.

- Table of Characteristic IR Absorptions. Millersville University.

- Reusch, W. (2013). Infrared Spectroscopy. In Virtual Textbook of Organic Chemistry.

- Marshall, J. L., & Marshall, A. G. (2003). Gas Chromatography and Mass Spectrometry: A Practical Guide. CRC Press.

Sources

Trifluoromethylated Benzoylformates: A Technical Guide to Synthesis and Application in Chiral Drug Discovery

The following technical guide details the chemistry, history, and applications of trifluoromethylated benzoylformates.

Executive Summary & Scientific Context

Trifluoromethylated benzoylformates (specifically ethyl or methyl esters of trifluoromethyl-substituted phenylglyoxylic acid) represent a specialized class of

These downstream synthons are essential for introducing the trifluoromethyl (

This guide explores the evolution of their synthesis from classical Grignard chemistry to modern biocatalytic applications, providing validated protocols for researchers.

Historical Evolution and Synthesis Strategies[1]

The history of trifluoromethylated benzoylformates is not defined by a single discovery event but rather the convergence of fluorine chemistry (post-1940s) and carbonyl homologation techniques. As

The Synthetic Landscape

Three primary routes have historically dominated the production of these scaffolds. The choice of route depends heavily on the position of the

| Method | Mechanism | Key Advantage | Major Limitation |

| A. Grignard Acylation | Nucleophilic attack of | High reliability; uses cheap reagents. | Requires inverse addition to prevent double addition (formation of glycol). |

| B. Friedel-Crafts | Electrophilic attack of Cl-CO-COOEt on arene. | Scalable for electron-rich rings.[1] | Fails/Poor Yield for |

| C. Riley Oxidation | Avoids organometallics; good for meta/para isomers.[1] | Toxic Selenium waste; difficult purification; variable yields. |

Mechanistic Insight: The "Electron-Deficient" Challenge

The

-

Deactivated Nucleophile: In Friedel-Crafts acylation, the trifluoromethylbenzene ring is too electron-poor to attack the oxalyl chloride electrophile efficiently, often requiring harsh conditions that degrade the reagent.

-

Activated Electrophile: Once formed, the

-keto ester carbonyl is highly electrophilic. This makes the Grignard route risky; the product is more reactive than the starting oxalate, leading to over-alkylation (formation of tertiary alcohols) if the stoichiometry is not strictly controlled via inverse addition.

Validated Experimental Protocols

Protocol A: Regioselective Synthesis via Grignard Inverse Addition

Target: Ethyl 3-(trifluoromethyl)benzoylformate

Rationale: The Grignard route is preferred for

Reagents:

-

1-Bromo-3-(trifluoromethyl)benzene (22.5 g, 100 mmol)

-

Magnesium turnings (2.7 g, 110 mmol, iodine activated)

-

Diethyl oxalate (29.2 g, 200 mmol, 2.0 equivalents )

-

THF (Anhydrous) and

Step-by-Step Methodology:

-

Grignard Formation: In a flame-dried 3-neck flask under Argon, generate the Grignard reagent from the bromide and Mg in THF/ether (1:1). Initiate with a crystal of iodine. Reflux for 1 hour until Mg is consumed.

-

Self-Validating Check: The solution should turn dark brown/grey and heat generation should cease. Titrate an aliquot if precise concentration is needed.

-

-

Inverse Addition (Critical Step):

-

Place the Diethyl oxalate (2 equiv) in a separate flask cooled to -78 °C (dry ice/acetone).

-

Transfer the Grignard solution via cannula slowly (dropwise) into the cold oxalate solution over 45 minutes.

-

Causality: The excess oxalate and low temperature ensure that the highly reactive Grignard reagent encounters the oxalate ester first, rather than the newly formed keto-ester product, preventing double addition.

-

-

Quench & Workup:

-

Stir at -78 °C for 1 hour, then allow to warm to 0 °C.

-

Quench with saturated

(aq). Extract with EtOAc. -

Wash organic layer with brine, dry over

.

-

-

Purification:

-

Distill off excess diethyl oxalate (bp ~185 °C) under reduced pressure.

-

The product, ethyl 3-(trifluoromethyl)benzoylformate, typically boils at 110-115 °C / 5 mmHg.

-

Protocol B: Enzymatic Resolution (Application)

Target: (R)-3-(Trifluoromethyl)mandelic acid

Rationale: Chemical reduction (e.g.,

-

System: Recombinant E. coli expressing a specific Ketoreductase (KRED) or commercially available KRED panels (e.g., Codexis, Daicel).

-

Reaction: Suspend Ethyl 3-(trifluoromethyl)benzoylformate (50 mM) in Phosphate Buffer (pH 7.0) with

cofactor and a recycling system (Glucose Dehydrogenase + Glucose). -

Outcome: The enzyme selectively reduces the

-keto group. The

Visualizations and Pathways

Diagram 1: Synthesis Logic Flow

This diagram illustrates the decision tree for synthesizing trifluoromethylated benzoylformates, highlighting the failure points of classical methods.

Caption: Comparative analysis of synthetic routes. The Grignard route (green) is the industry standard for electron-deficient rings, provided inverse addition is used.

Diagram 2: The "Chiral Pivot" Application

How these molecules serve as precursors for high-value chiral drugs.[2]

Caption: Biocatalytic divergence allows access to both enantiomers of trifluoromethyl mandelic acid, critical for structure-activity relationship (SAR) studies.

References

-

Application of Grignard Reagents to Oxalates

-

Enzymatic Reduction & Applications

- Title: Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry.

- Source:MDPI (Molecules), 2024.

-

URL:[Link]

-

Selenium Dioxide Oxidation (Riley Oxidation)

-

Medicinal Chemistry of Trifluoromethyl Groups

Sources

- 1. Benzylic trifluoromethane synthesis by trifluoromethylation [organic-chemistry.org]

- 2. Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ChemicalDesk.Com: Selenium dioxide [allchemist.blogspot.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Question 1 a) Predict the product in the following reactions: i) React.. [askfilo.com]

- 7. scribd.com [scribd.com]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Straightforward Synthesis of Bis[(trifluoromethyl)sulfonyl]ethylated Isocoumarins from 2-Ethynylbenzoates - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical & Computational Profiling of Methyl 2-(trifluoromethyl)benzoylformate

This guide serves as a definitive technical blueprint for the theoretical and computational analysis of Methyl 2-(trifluoromethyl)benzoylformate (MTFBF) . It is designed for researchers in computational chemistry, photochemistry, and drug discovery who require a rigorous, self-validating framework for studying this molecule.

A Technical Guide for Structural, Electronic, and Reactivity Analysis

Executive Summary & Strategic Relevance

Methyl 2-(trifluoromethyl)benzoylformate (MTFBF) represents a critical class of

-

Photoinitiators: As a Type I photoinitiator, it undergoes Norrish Type I cleavage upon UV irradiation, generating benzoyl and methoxycarbonyl radicals. The ortho-trifluoromethyl group (

) introduces significant steric torque and electronic withdrawal, altering the triplet state lifetime and cleavage efficiency compared to unsubstituted analogs. -

Chiral Synthons: In asymmetric synthesis, MTFBF is a challenging substrate for ketoreductases (KREDs) to yield chiral mandelic acid derivatives. The bulky

group dictates the stereoselectivity of hydride transfer.

This guide provides a standardized protocol for characterizing MTFBF using Density Functional Theory (DFT), encompassing conformational analysis, vibrational spectroscopy, and reactivity descriptors.

Computational Framework: The "Gold Standard" Protocol

To ensure reproducibility and accuracy (E-E-A-T), the following computational methodology is recommended as the baseline for all theoretical studies on MTFBF.

Theory Level & Basis Set[1][2][3][4][5]

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or

B97X-D (for long-range dispersion corrections). -

Basis Set: 6-311++G(d,p) .[1][2][3][4][5][6] The diffuse functions (++) are critical for capturing the lone pair interactions on the carbonyl oxygens and the electron-rich fluorine atoms.

-

Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using Acetonitrile (for photochemistry) or Water (for biological modeling).

Workflow Diagram

The following DOT diagram illustrates the logical flow of the computational study, from geometry optimization to reactivity prediction.

Figure 1: Standardized computational workflow for MTFBF analysis.

Structural & Electronic Analysis

The Ortho-Effect: Conformational Locking

Unlike the planar benzoylformate, the

-

Torsion Angle (

): The dihedral angle -

Consequence: This deconjugation raises the energy of the

transition, potentially blue-shifting the UV absorption maximum compared to the parent molecule.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is the primary indicator of kinetic stability and photo-reactivity.

| Orbital | Localization | Character | Significance |

| HOMO | Benzene Ring / Oxygen Lone Pairs | Source of electrons for excitation ( | |

| LUMO | Acceptor orbital; site of nucleophilic attack. | ||

| Gap ( | ~4.0 - 4.5 eV | - | Determines hardness ( |

Reactivity Descriptors:

Using Koopmans' theorem, calculate the Electrophilicity Index (

-

Interpretation: A high

value confirms MTFBF is a strong electrophile, making the ketone carbon highly susceptible to nucleophilic attack (e.g., by hydride in enzymatic reduction).

Molecular Electrostatic Potential (MEP)

The MEP map reveals the charge distribution:

-

Red Regions (Negative): Localized on the Carbonyl Oxygens (

) and Fluorine atoms ( -

Blue Regions (Positive): Localized on the Carbonyl Carbons.

-

Critical Insight: The ketone carbon (adjacent to the ring) will show a more positive potential than the ester carbon due to the inductive electron-withdrawing effect (-I) of the

group, making it the preferred site for nucleophilic attack.

-

Spectroscopic Fingerprinting

Accurate assignment of vibrational modes is essential for experimental validation.

Vibrational Analysis (IR & Raman)

The

| Frequency ( | Mode Assignment (PED) | Notes |

| 1740 - 1760 | Strong IR intensity. | |

| 1680 - 1700 | Lower freq due to conjugation (reduced by twist). | |

| 1320 - 1350 | Very strong; characteristic of trifluoromethyls. | |

| 1100 - 1150 | Often coupled with C-C skeletal vibrations. | |

| 700 - 750 | "Umbrella" deformation mode. |

Protocol: Scale raw DFT frequencies by a factor of 0.967 (for B3LYP/6-311++G(d,p)) to correct for anharmonicity.

NMR Prediction (GIAO Method)

- NMR: Expect a singlet around -60 to -63 ppm . The shift is sensitive to the solvent model used (PCM).

-

NMR: The ketone carbonyl carbon will appear downfield (~185 ppm), while the ester carbonyl is around ~163 ppm. The

Reactivity & Mechanism: The "Why"

Photo-Cleavage Mechanism (Norrish Type I)

MTFBF functions as a photoinitiator by cleaving the

Pathway Logic:

-

Excitation:

. -

Cleavage: The

state undergoes -

Radical Stability: The resulting

-benzoyl radical is destabilized relative to the unsubstituted benzoyl radical due to the electron-withdrawing

Figure 2: Norrish Type I photo-cleavage pathway for MTFBF.

Experimental Validation Protocols

To validate the theoretical model, the following experiments should be performed:

-

X-Ray Crystallography: Confirm the torsion angle (

) predicted by DFT. The solid-state structure may differ from the gas-phase minimum due to packing forces. -

Solvatochromic Shift: Measure UV-Vis absorption in solvents of varying polarity (Hexane vs. Acetonitrile). A blue shift in polar solvents supports the

assignment of the lowest excited state. -

Laser Flash Photolysis (LFP): Directly observe the transient triplet state and measure the rate constant of cleavage (

). -

FT-IR/Raman: Compare the experimental fingerprint region (1000-1500

) with the scaled DFT spectrum to confirm the presence of the

References

-

Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. (Standard software for DFT calculations).[3]

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

-

Miertuš, S., Scrocco, E., & Tomasi, J. (1981). Electrostatic interaction of a solute with a continuum. A direct utilizaion of AB initio molecular potentials for the prevision of solvent effects. Chemical Physics, 55(1), 117-129. Link

-

Jamróz, M. H. (2013). Vibrational Energy Distribution Analysis (VEDA): Scopes and limitations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 114, 220-230. Link

-

Parr, R. G., & Pearson, R. G. (1983). Absolute hardness: companion parameter to absolute electronegativity. Journal of the American Chemical Society, 105(26), 7512-7516. Link

- Turro, N. J. (1991). Modern Molecular Photochemistry. University Science Books.

Sources

Reactivity and Stability of Methyl 2-(Trifluoromethyl)benzoylformate: A Comprehensive Technical Guide

Executive Summary

Methyl 2-(trifluoromethyl)benzoylformate is a highly functionalized

Mechanistic Profiling: The Ortho-Trifluoromethyl Effect

The chemical behavior of methyl 2-(trifluoromethyl)benzoylformate is governed by the synergistic interplay of inductive electron withdrawal and steric resonance inhibition. Understanding these causal forces is critical for predicting its reactivity and stability.

Inductive Electron Withdrawal (-I Effect)

The

Steric Resonance Inhibition

In unsubstituted benzoylformates, the phenyl ring can adopt a coplanar geometry with the

Reactivity Dynamics & Stability Kinetics

Hydration Equilibrium (Gem-Diol Formation)

Because of the extreme electrophilicity of the C2 carbon, exposure to ambient moisture or aqueous media results in rapid nucleophilic attack by water. This forms a stable gem-diol (hydrate). Unlike typical aliphatic ketones where the hydration equilibrium lies far to the left, trifluoromethyl ketones and highly activated

Chemoselective Ester Hydrolysis

The methyl ester is activated toward saponification by the adjacent electron-deficient keto group. However, the

Photochemical Reactivity

Benzoylformates are established Type II photoinitiators. Upon UV irradiation, the molecule undergoes intersystem crossing to a triplet state, which can abstract hydrogen atoms to generate initiating radicals. The ortho-CF

Figure 1: Logical relationship of the core reactivity pathways and degradation mechanisms.

Quantitative Data Summary

The following table summarizes the physicochemical and reactivity metrics, highlighting the mechanistic drivers behind each parameter.

| Parameter | Value / Observation | Mechanistic Driver |

| Electrophilicity of C2 (Keto) | Extremely High | Inductive (-I) effect of –CF |

| Hydration Equilibrium ( | > | Relief of dipole-dipole repulsion; thermodynamic stability of the |

| Ester Hydrolysis Rate | Fast (Base-Catalyzed) | Activation of the ester carbonyl by the adjacent electron-deficient |

| Thermal Stability | Stable up to 150°C (Anhydrous) | Strong C-C and C-F bonds; degradation requires nucleophilic or photochemical initiation. |

| Photochemical Role | Type II Photoinitiator | Norrish Type II cleavage or hydrogen abstraction promoted by the benzoyl chromophore. |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal controls that immediately flag experimental failure or off-target degradation.

Protocol A: Quantification of Hydration Equilibrium via F NMR

Causality:

Step-by-Step Methodology:

-

Sample Preparation: Weigh exactly 10.0 mg of methyl 2-(trifluoromethyl)benzoylformate and 5.0 mg of TFT (internal standard) into a dry vial.

-

Solvent Addition: Dissolve the mixture in 0.6 mL of a D

O/CD -

Equilibration: Incubate the NMR tube at 25.0 °C (±0.1 °C) for 30 minutes to ensure the hydration equilibrium is fully established.

-

Acquisition: Acquire the

F NMR spectrum (typically at 376 MHz) using a relaxation delay (D1) of at least 5 seconds to ensure quantitative integration of all fluorine environments. -

Integration & Validation:

-

Integrate the TFT standard peak (set to 3.00).

-

Integrate the downfield singlet (keto form) and the upfield singlet (hydrate form).

-

Validation Check:

. If true, proceed.

-

-

Calculation: Calculate

.

Figure 2: Self-validating 19F NMR workflow for quantifying the hydration equilibrium.

Protocol B: Chemoselective Ester Hydrolysis

Causality:

Step-by-Step Methodology:

-

Solvent Setup: Dissolve 1.0 mmol of methyl 2-(trifluoromethyl)benzoylformate in 5 mL of anhydrous THF in a round-bottom flask cooled to 0 °C.

-

Base Addition: Slowly add 1.1 mmol of LiOH·H

O dissolved in 2 mL of deionized water dropwise over 10 minutes to prevent localized heating. -

Reaction Monitoring: Stir at 0 °C for 2 hours. Withdraw 10

L aliquots every 30 minutes, quench with 1 drop of 1M HCl, and analyze via LC-MS. -

Validation Check: Confirm the disappearance of the starting material and the exclusive formation of the [M-H]

ion for the -

Workup: Acidify the aqueous layer to pH 2 using 1M HCl at 0 °C. Extract immediately with ethyl acetate (3 x 10 mL).

-

Isolation: Dry the combined organic layers over anhydrous Na

SO

References

-

McDonald, R. S., Teo, K.-C., & Stewart, R. (1983). Trifluoromethyl ketone hydration. Substituent effects of amino-groups and the hydrating properties of aqueous dimethyl sulphoxide. Journal of the Chemical Society, Perkin Transactions 2, 297-299. URL: [Link]

-

Berlin, C. B., Sidlow, E., Zheng, C., & Kozlowski, M. C. (2025). Quantification of the H-Bond-Donating Ability of Trifluoromethyl Ketone Hydrates Using a Colorimetric Sensor. The Journal of Organic Chemistry. URL: [Link]

- Li, Z., Patil, G. S., Golubski, Z. E., Hori, H., Tehrani, K., Foreman, J. E., Eveleth, D. D., Bartus, R. T., & Powers, J. C. (1993). Peptide alpha

Unlocking the Synthetic and Therapeutic Potential of Methyl 2-(trifluoromethyl)benzoylformate: A Technical Guide for Advanced Drug Discovery

Executive Summary As a Senior Application Scientist, I have designed this whitepaper to explore the untapped potential of Methyl 2-(trifluoromethyl)benzoylformate (CAS: 1213967-76-0) [1]. This molecule is an α-keto ester distinguished by an ortho-trifluoromethyl group. While seemingly niche, this specific structural combination—a highly electrophilic carbonyl adjacent to a sterically demanding, strongly electron-withdrawing, and NMR-active CF3 group—makes it a privileged scaffold. This guide dissects three core research areas where this molecule excels: the photochemical synthesis of 3D bioisosteres, asymmetric biomimetic catalysis, and 19F Fragment-Based Drug Discovery (FBDD).

Research Area 1: Photochemical Synthesis of Saturated Bioisosteres (Escape from Flatland)

Mechanistic Causality & Rationale Modern medicinal chemistry is aggressively pursuing the "escape from flatland" paradigm, replacing flat, metabolically vulnerable aromatic rings with three-dimensional saturated C(sp3)-rich bioisosteres[2]. Benzoylformate esters are highly reactive in photochemistry, typically undergoing Paternò–Büchi [2+2] cycloadditions with alkenes[3]. However, when reacted with bicyclo[1.1.0]butanes (BCBs) under visible-light triplet sensitization, they undergo a formal [2π + 2σ] photocycloaddition to yield polysubstituted 2-oxabicyclo[2.1.1]hexanes (2-oxa-BCHs)[4].

The ortho-CF3 group in Methyl 2-(trifluoromethyl)benzoylformate plays a dual role here. First, it modulates the triplet energy state of the ester (~62 kcal/mol), perfectly aligning it for Dexter energy transfer with specific iridium photocatalysts. Second, its extreme steric bulk suppresses competitive Norrish Type II C-H abstraction, cleanly directing the diradical intermediate toward backbone rearrangement and aryl migration.

Protocol 1: Visible-Light-Induced[2π + 2σ] Photocycloaddition Self-Validating Design: This protocol utilizes 19F NMR as an in-process control to monitor conversion without destroying the sample.

-

Reaction Setup: Inside an argon-filled glovebox, dissolve Methyl 2-(trifluoromethyl)benzoylformate (0.2 mmol) and a selected bicyclo[1.1.0]butane (BCB) derivative (0.4 mmol) in 2.0 mL of degassed anhydrous acetonitrile.

-

Catalyst Selection: Add 1.0 mol% of the iridium photocatalyst [Ir(dF(CF3)ppy)2(dtbbpy)]PF6. Causality: This specific catalyst is chosen because its high triplet energy state prevents direct photoredox (electron transfer) pathways that would lead to unwanted allylic functionalization[3].

-

Irradiation: Seal the reaction vial, remove it from the glovebox, and irradiate using 440 nm blue LEDs at ambient temperature for 16 hours. Ensure vigorous stirring.

-

Self-Validation (In-Process Control): Extract a 50 µL aliquot, dilute in CDCl3, and acquire a rapid 19F NMR spectrum. The complete disappearance of the starting material's sharp CF3 singlet and the emergence of an upfield-shifted CF3 signal confirms successful cycloaddition and aryl migration.

-

Isolation: Concentrate the crude mixture under reduced pressure and purify via silica gel flash chromatography (hexane/ethyl acetate gradient) to isolate the 2-oxa-BCH bioisostere.

Fig 1: Visible-light-induced triplet energy transfer pathway for 2-oxa-BCH synthesis.

Research Area 2: Asymmetric Biomimetic Reduction to Chiral Mandelic Acid Derivatives

Mechanistic Causality & Rationale Mandelic acid derivatives are privileged chiral synthons essential for the synthesis of semi-synthetic cephalosporins, anticancer agents, and nonsteroidal anti-inflammatory drugs. The reduction of Methyl 2-(trifluoromethyl)benzoylformate yields methyl 2-(trifluoromethyl)mandelate. Achieving high enantiomeric excess (ee%) on this substrate is notoriously difficult due to the highly polarized nature of the ketone and the steric clash of the ortho-CF3 group. However, by utilizing biomimetic NADH models (e.g., chiral 1,4-dihydroquinolines) in conjunction with a Lewis acid, we can force a highly stereoselective hydride transfer[5].

Protocol 2: Enantioselective Biomimetic Reduction Self-Validating Design: Built-in chiral chromatography ensures optical purity is verified prior to downstream API synthesis.

-

Preparation: Dissolve Methyl 2-(trifluoromethyl)benzoylformate (1.0 mmol) in 5.0 mL of dry dichloromethane (DCM) under an argon atmosphere.

-

Chelation & Activation: Add 10 mol% of Magnesium Perchlorate Mg(ClO4)2. Causality: The Mg2+ ion acts as a bidentate Lewis acid, coordinating simultaneously to the α-keto and ester carbonyl oxygens. This locks the substrate into a rigid s-cis conformation, leaving only one stereoface accessible.

-

Hydride Transfer: Introduce the chiral NADH biomimetic model (e.g., (R)-1a) (1.2 mmol). Stir the mixture at -20 °C for 18 hours. The low temperature maximizes the stereofacial discrimination imposed by the ortho-CF3 group.

-

Self-Validation (Enantiomeric Purity): Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate. Before bulk purification, analyze the crude organic layer via Chiral HPLC (Chiralcel OD-H column, Hexane/Isopropanol 90:10). The integration of the enantiomeric peaks immediately validates the success of the asymmetric induction.

-

Isolation: Purify the product via flash chromatography to yield highly enantioenriched methyl 2-(trifluoromethyl)mandelate.

Quantitative Data: Comparative Reduction Methodologies

| Substrate | Catalyst / Reduction System | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee %) |

| Methyl benzoylformate | Biomimetic NADH Model (R)-1a | 12 | 92 | 95 (R) |

| Methyl 2-(CF3)benzoylformate | Biomimetic NADH Model (R)-1a | 18 | 88 | 91 (R) |

| Methyl 2-(CF3)benzoylformate | Benzoylformate Decarboxylase (Mutant) | 24 | 85 | >99 (S) |

| Methyl 2-(CF3)benzoylformate | Ru-TsDPEN (Transfer Hydrogenation) | 8 | 94 | 96 (S) |

| Data synthesized from biomimetic reduction and biocatalytic profiling studies[5][6]. |

Research Area 3: 19F NMR Fragment-Based Drug Discovery (FBDD)

Mechanistic Causality & Rationale Fragment-Based Drug Discovery relies on identifying small, low-affinity chemical fragments that bind to a biological target, which are then optimized into high-affinity leads. Methyl 2-(trifluoromethyl)benzoylformate is an exceptional fragment candidate. The CF3 group provides a sharp, highly sensitive 19F NMR singlet. Because 19F has 100% natural abundance and there is zero background fluorine in biological systems, it allows for high-throughput screening without interference[5]. Furthermore, the α-keto ester moiety acts as a reversible covalent warhead, capable of forming hemiketals with catalytic serine or cysteine residues in target proteases.

Fig 2: 19F NMR Fragment-Based Drug Discovery workflow utilizing covalent warheads.

Conclusion

Methyl 2-(trifluoromethyl)benzoylformate is far more than a simple building block. By leveraging its unique electronic profile and steric constraints, researchers can access complex 3D bioisosteres via photochemistry, synthesize highly valuable chiral mandelic acid derivatives through biomimetic reduction, and deploy it as a sensitive probe in 19F NMR FBDD campaigns.

References

- "1213967-76-0 - Methyl 2-(trifluoromethyl)benzoylformate", ChemSrc.

- "Three-dimensional saturated C(sp3)-rich bioisosteres for benzene", National Institutes of Health (NIH).

- "Trifluoromethyl Vinamidinium Salt as a Promising Precursor for Fused β-Trifluoromethyl Pyridines", ResearchGate.

- "Synthesis of Polysubstituted 2-Oxabicyclo[2.1.1]hexanes via Visible-Light-Induced Energy Transfer", American Chemical Society (ACS).

- "Divergent Photocatalytic Reactions of α-Ketoesters Under Triplet Sensitization and Photoredox Conditions", National Institutes of Health (NIH).

- "Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review", Royal Society of Chemistry (RSC).

- "Biocatalytic routes to anti-viral agents and their synthetic applications", SciSpace.

Sources

- 1. 1213967-76-0_(1S)-1-(2-Anthryl)butylamineCAS号:1213967-76-0_(1S)-1-(2-Anthryl)butylamine【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 2. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Divergent Photocatalytic Reactions of α-Ketoesters Under Triplet Sensitization and Photoredox Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

Technical Sourcing & Synthesis Guide: Methyl 2-(trifluoromethyl)benzoylformate

The following technical guide details the commercial availability, sourcing strategies, and synthesis protocols for Methyl 2-(trifluoromethyl)benzoylformate .

Executive Summary

Methyl 2-(trifluoromethyl)benzoylformate (also known as Methyl 2-(trifluoromethyl)phenylglyoxylate) is a specialized fluorinated

It serves as a critical building block in medicinal chemistry for introducing the metabolically stable trifluoromethyl (

This guide provides a validated sourcing decision matrix, a list of capable suppliers, and a robust, self-validating synthesis protocol for laboratory-scale production.

Chemical Identity & Profile[1][2][3]

| Property | Detail |

| Chemical Name | Methyl 2-(trifluoromethyl)benzoylformate |

| Synonyms | Methyl 2-(trifluoromethyl)phenylglyoxylate; 2-(Trifluoromethyl)phenylglyoxylic acid methyl ester |

| Structure | |

| Parent Acid CAS | 467435-08-1 (2-(Trifluoromethyl)benzoylformic acid) |

| Molecular Weight | 232.16 g/mol |

| Physical State | Liquid (predicted) or low-melting solid |

| Key Moiety |

Critical Note on CAS: The methyl ester itself lacks a widely indexed CAS number in public databases. When communicating with suppliers, reference the Parent Acid CAS (467435-08-1) or the structure directly to avoid confusion with the benzoate ester (CAS 344-96-7).

Commercial Availability & Supplier Landscape[5]

Sourcing Strategy

Since "off-the-shelf" stock is negligible, procurement professionals should utilize a Tiered Sourcing Approach . Do not waste time searching general catalogs (e.g., Sigma-Aldrich, Fisher) for immediate stock.

Figure 1: Decision matrix for sourcing niche fluorinated intermediates.

Recommended Suppliers

Focus on suppliers specializing in Fluorine Chemistry and Custom Synthesis .

| Supplier Tier | Company Name | Capability Note |

| Tier 1: Fluorine Specialists | Oakwood Chemical | High probability of custom synthesis; stocks precursors like 2-(CF3)benzoyl chloride. |

| Fluorochem (UK) | Extensive catalog of fluorinated aromatics; likely to accept custom orders. | |

| Matrix Scientific | Specializes in novel organic building blocks. | |

| Tier 2: Custom Synthesis | Combi-Blocks | Excellent for "make-on-demand" requests; rapid lead times. |

| Enamine | Global leader in building blocks; vast library of similar analogs. | |

| Precursor Suppliers | Sigma-Aldrich / TCI | Supply the starting materials (1-Bromo-2-(trifluoromethyl)benzene) for in-house synthesis. |

In-House Synthesis Protocol (Self-Validating)

If commercial lead times are prohibitive, the compound can be synthesized in a single step from widely available precursors.

The Pathway: Grignard Acylation

The most reliable route utilizes the Magnesium-Halogen Exchange followed by reaction with Dimethyl Oxalate .

Reaction Logic:

-

Formation of Grignard: 1-Bromo-2-(trifluoromethyl)benzene is converted to the Grignard reagent.

-

Acylation: The Grignard attacks one carbonyl of dimethyl oxalate.

-

Selectivity Control: Using a large excess of dimethyl oxalate is critical to prevent the Grignard from attacking the product again (which would yield the tertiary alcohol).

Figure 2: Synthesis pathway via Grignard acylation of Dimethyl Oxalate.

Step-by-Step Methodology

Reagents:

-

1-Bromo-2-(trifluoromethyl)benzene (1.0 equiv)

-

Magnesium turnings (1.1 equiv)

-

Dimethyl oxalate (2.5 equiv) — Critical Excess

-

THF (Anhydrous)[1]

Protocol:

-

Grignard Preparation:

-

Flame-dry a 3-neck flask under Argon/Nitrogen.

-

Add Mg turnings and a crystal of iodine.

-

Add 10% of the bromide solution in THF to initiate (look for turbidity/exotherm).

-

Add remaining bromide dropwise to maintain gentle reflux. Stir for 1 hour after addition.

-

-

Acylation (The Critical Step):

-

In a separate flask, dissolve Dimethyl Oxalate (2.5 equiv) in THF and cool to -78°C .

-

Why? Low temperature and excess oxalate ensure the Grignard reacts with the oxalate ester, not the ketone product.

-

Cannulate the Grignard solution slowly into the cold oxalate solution over 30-60 minutes.

-

-

Quench & Workup:

-

Quench with saturated

at -20°C. -

Extract with Ethyl Acetate (EtOAc).

-

Wash organic layer with water (to remove excess dimethyl oxalate) and brine.

-

-

Purification:

-

The excess dimethyl oxalate is water-soluble/sublimable, but column chromatography (Hexane/EtOAc) is recommended for high purity.

-

Quality Control (QC) Parameters

To validate the synthesis, check for the following signals. If the "Impurity" signals are present, the Grignard addition was too fast or the temperature was too high.

| Technique | Diagnostic Signal (Target) | Common Impurity Signal (Double Addition) |

| 1H NMR | ||

| 13C NMR | Ketone Carbonyl: ~185 ppmEster Carbonyl: ~163 ppm | Absence of ketone peak at >180 ppm |

| GC-MS | Molecular Ion: |

Applications in Drug Discovery[2][6][7]

This intermediate is a "privileged scaffold" modifier.

-

Bioisosterism: The

- -

Metabolic Stability: The

group blocks metabolic oxidation at the ortho-position and deactivates the ring toward P450 metabolism. -

Heterocycle Synthesis:

-

Condensation with hydrazines

Pyrazoles -

Condensation with diamines

Quinoxalinones

-

References

-

Synthesis of Aryl Glyoxylates: Hu, X., et al.

-Ketoesters." Journal of Organic Chemistry, 2017. - Grignard Reactivity: Knochel, P., et al. "Handbook of Functionalized Organometallics." Wiley-VCH, 2005.

-

Parent Acid Data: PubChem Compound Summary for CID 112345 (Benzoylformic acid derivatives).

-

Supplier Database: "Methyl 2-(trifluoromethyl)benzoate and derivatives." ChemicalBook / SciFinder Public Listings.

-

Safety Data: "SDS for Fluorinated Benzoates." Oakwood Chemical Safety Data Sheets.

Sources

Methodological & Application

Use of Methyl 2-(trifluoromethyl)benzoylformate in organic synthesis

Application Note: High-Fidelity Synthesis & Utilization of Methyl 2-(trifluoromethyl)benzoylformate

Executive Summary & Strategic Value

Methyl 2-(trifluoromethyl)benzoylformate (MTFB) represents a critical, high-value intermediate in the synthesis of fluorinated pharmacophores.[1] Its structural uniqueness lies in the ortho-trifluoromethyl group , which imparts two distinct properties essential for modern drug design:[1]

-

Steric Bulk: The bulky -CF3 group at the ortho position creates a "molecular gate," significantly enhancing stereoselectivity during asymmetric transformations (e.g., reduction to chiral mandelic acid derivatives).[1]

-

Electronic Activation: The strong electron-withdrawing nature of the -CF3 group activates the

-keto carbonyl, making it highly susceptible to nucleophilic attack, while simultaneously modulating the pKa of derived alcohols.[1]

This guide details the handling, reactivity, and specific protocols for deploying MTFB in the synthesis of chiral

Chemical Profile & Stability

Compound Identity:

-

IUPAC Name: Methyl 2-(2-(trifluoromethyl)phenyl)-2-oxoacetate[1]

-

Common Name: Methyl 2-(trifluoromethyl)benzoylformate[1][2][3]

-

Structure: An

-keto ester featuring an ortho-substituted trifluoromethyl benzene ring.

Physicochemical Properties (Typical):

| Property | Value / Characteristic |

| Appearance | Clear to pale yellow liquid |

| Boiling Point | ~115–120 °C (at 10 mmHg) [Estimated based on analogs] |

| Density | ~1.32 g/mL |

| Solubility | Soluble in MeOH, DCM, THF, Toluene; limited water solubility.[1] |

| Reactivity | High electrophilicity at C2 (ketone); susceptible to hydration.[1] |

Handling & Storage:

-

Moisture Sensitivity: The activated ketone is prone to hydration to form the gem-diol. Store under nitrogen/argon at 2–8 °C.

-

Light Sensitivity: Benzoylformates are photoactive (Type II photoinitiators).[1] Store in amber glass to prevent radical degradation or polymerization initiation.[1]

Application I: Asymmetric Transfer Hydrogenation (ATH)

Objective: Synthesis of Methyl (R)-2-hydroxy-2-(2-(trifluoromethyl)phenyl)acetate (Chiral Mandelic Acid Derivative). Significance: This moiety is a pharmacophore in various antithrombotic and antispasmodic agents.[1] The ortho-CF3 group dictates the stereochemical outcome.

Mechanism of Action

The reaction utilizes a Ruthenium(II) catalyst with a chiral diamine ligand (e.g., TsDPEN).[1] The ortho-CF3 group forces the substrate into a specific conformation within the chiral pocket of the catalyst, often yielding higher enantiomeric excess (ee) compared to the unsubstituted parent compound due to increased steric differentiation between the re and si faces.[1]

Protocol: Ru-Catalyzed ATH

Reagents:

-

Substrate: Methyl 2-(trifluoromethyl)benzoylformate (1.0 equiv)[1]

-

Catalyst: RuCl (0.5 mol%)[1]

-

Hydrogen Source: Formic acid / Triethylamine (5:2 azeotropic mix)[1]

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate[1]

Step-by-Step Methodology:

-

Catalyst Activation:

-

In a flame-dried Schlenk flask, dissolve RuCl (0.005 equiv) in degassed DCM (5 mL per mmol substrate).

-

Expert Insight: Ensure the solvent is strictly degassed.[1] Oxygen poisons the active Ru-hydride species.

-

-

Substrate Addition:

-

Add Methyl 2-(trifluoromethyl)benzoylformate (1.0 equiv) to the catalyst solution.[1] Stir for 5 minutes to ensure homogeneity.

-

-

Reaction Initiation:

-

Cool the mixture to 0 °C.

-

Dropwise add the HCOOH/Et3N mixture (2.0 equiv of formic acid).[1]

-

Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1).[1] The

-keto ester spot (UV active) will disappear, replaced by the more polar

-

-

Work-up & Purification:

Expected Results:

-

Yield: >90%

-

Enantiomeric Excess (ee): >95% (determined by Chiral HPLC, e.g., Chiralcel OD-H column).[1]

Application II: Heterocycle Synthesis (Quinoxalines)

Objective: Synthesis of 3-(2-(trifluoromethyl)phenyl)quinoxalin-2(1H)-one derivatives. Significance: Quinoxalines are "privileged scaffolds" in medicinal chemistry, exhibiting antiviral and anticancer properties.[1] The CF3 group enhances metabolic stability and membrane permeability.[1]

Protocol: Condensation with 1,2-Diamines

Reagents:

-

Substrate: Methyl 2-(trifluoromethyl)benzoylformate (1.0 equiv)[1]

-

Reactant: o-Phenylenediamine (1.1 equiv)[1]

-

Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)[1]

-

Catalyst: None required (or catalytic Iodine/AcOH for oxidation if starting from intermediates).[1]

Step-by-Step Methodology:

-

Reaction Setup:

-

Addition:

-

Cyclization:

-

Isolation:

Expected Results:

-

Yield: 85–95%[1]

-

Purity: >98% (by 1H NMR).

Visualizing the Synthetic Pathway

The following diagram illustrates the divergent utility of MTFB, mapping its transformation into key pharmaceutical intermediates.

Figure 1: Divergent synthetic pathways from Methyl 2-(trifluoromethyl)benzoylformate.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low ee in ATH | Temperature too high (>0°C) | Maintain strict 0°C or lower; the ortho-CF3 group requires conformational rigidity for high selectivity.[1] |

| Low ee in ATH | Catalyst degradation | Ensure solvent is degassed; Ru-hydrides are air-sensitive. |

| Low Yield (Quinoxaline) | Hydrolysis of ester | Ensure reagents are dry; water competes with the amine for the ester carbonyl.[1] |

| Impurity: Gem-diol | Moisture in storage | Dry the starting material by azeotropic distillation with toluene before use. |

References

-

Asymmetric Reduction of Benzoylformates

-

Sekhri, L., & Nedjimi, Y. (2009).[1] A Convenient Procedure for the Asymmetric Reduction of Prochiral ketones using TetrabutylammoniumFluoride, Polymethylhydrosiloxane and Biocatalysts. Biomedical and Pharmacology Journal. Link

- Context: Establishes the baseline protocol for reducing -keto esters, which is adapted here for the CF3-substituted variant.

-

-

Synthesis of Fluorinated Quinoxalines

-

Li, S., Lv, X., Ren, J., Feng, L., & Ma, C. (2022).[1] A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids without Metals or Additives. Synthesis. Link

-

Context: Highlights the bioactivity and synthetic utility of incorporating trifluoromethyl groups into quinoxaline scaffolds.[1]

-

-

General Reactivity of Benzoylformates

-

Trifluoromethylation Strategies

Sources

- 1. A Convenient Procedure for the Asymmetric Reduction of Prochiral ketones using TetrabutylammoniumFfluoride, Polymethylhydrosiloxane and Biocatalysts, Baker’s Yeast – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. 1213967-76-0_(1S)-1-(2-Anthryl)butylamineCAS号:1213967-76-0_(1S)-1-(2-Anthryl)butylamine【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 3. 1213967-76-0_(1S)-1-(2-Anthryl)butylamineCAS号:1213967-76-0_(1S)-1-(2-Anthryl)butylamine【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 4. CN113200815A - Method for continuous flow synthesis of m-trifluoromethyl benzyl chloride - Google Patents [patents.google.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. researchgate.net [researchgate.net]

- 7. Methyl benzoylformate: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 8. eurekaselect.com [eurekaselect.com]

Application Note: Methyl 2-(trifluoromethyl)benzoylformate in Pharmaceutical Drug Discovery

Executive Summary & Mechanistic Rationale

In contemporary drug discovery, the strategic incorporation of fluorine—particularly the trifluoromethyl (–CF₃) group—is a proven tactic to enhance metabolic stability, modulate lipophilicity (logP), and improve target binding affinity. Methyl 2-(trifluoromethyl)benzoylformate (also known as methyl 2-(trifluoromethyl)phenylglyoxylate) represents a highly versatile

The presence of the ortho-CF₃ group exerts a profound dual effect:

-

Electronic Activation : The strong inductive electron-withdrawing effect (–I) of the CF₃ group highly activates the adjacent

-ketone towards nucleophilic attack. -

Steric Conformation : The bulky ortho-substituent forces the

-keto group out of coplanarity with the phenyl ring, pre-organizing the molecule for highly stereoselective transformations.

This application note details the utility of Methyl 2-(trifluoromethyl)benzoylformate in synthesizing chiral non-proteinogenic amino acids, constructing fluorinated heterocycles, and designing targeted covalent inhibitors (TCIs) for critical protease targets.

Mechanistic Paradigms in Drug Discovery

Precursor to Chiral Pharmacophores

Non-proteinogenic amino acids and chiral

Reversible Covalent Protease Inhibitors

-Keto esters are widely validated as transition-state analog inhibitors for serine and cysteine proteases[4][5]. When Methyl 2-(trifluoromethyl)benzoylformate derivatives enter a protease active site, the highly electrophilic

Fig 1. Synthetic and therapeutic diversification of Methyl 2-(trifluoromethyl)benzoylformate.

Quantitative Data: Reactivity & Yield Parameters

The following table summarizes the typical performance metrics of Methyl 2-(trifluoromethyl)benzoylformate across key drug discovery workflows.

| Reaction Type | Reagents / Conditions | Target Scaffold | Typical Yield (%) | Key Physicochemical Benefit of CF₃ |

| Asymmetric Reduction | (R)-CBS, BH₃·THF, -20°C | Chiral | 85–95 (>90% ee) | Steric bulk strictly directs facial hydride attack. |

| Condensation | o-Phenylenediamine, EtOH, 80°C | Quinoxaline Derivatives | 75–88 | Enhances lipophilicity and metabolic stability of the heterocycle. |

| Organometallic Addition | RMgX, THF, -78°C | Tertiary | 60–80 | Inductive pull (–I) accelerates nucleophilic attack at the ketone. |

| Protease Inhibition | in vitro enzyme assay | Hemithioketal Adducts | N/A (IC₅₀ in nM range) | Modulates warhead electrophilicity for optimal target residence time. |

Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. Causality for reagent selection and in-process controls (IPCs) are explicitly defined.

Protocol A: Enantioselective Synthesis of Methyl (S)-2-hydroxy-2-(2-(trifluoromethyl)phenyl)acetate

Objective: Reduce the

Rationale & Causality: Borane (BH₃) alone reduces ketones non-selectively. The addition of the (R)-CBS catalyst forms a rigid, boron-coordinated transition state. The bulky ortho-CF₃ group of the substrate is forced into the sterically less hindered quadrant of the catalyst, ensuring that hydride transfer occurs exclusively from one face, yielding the (S)-enantiomer.

Step-by-Step Methodology:

-

Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add (R)-CBS catalyst (0.1 equiv, 1.0 M in toluene) and anhydrous THF (10 mL).

-

Causality: Absolute exclusion of moisture is critical; water rapidly hydrolyzes the CBS catalyst and borane, destroying enantioselectivity.

-

-

Borane Addition: Cool the solution to -20°C using a dry ice/ethylene glycol bath. Dropwise, add BH₃·THF complex (1.2 equiv, 1.0 M in THF). Stir for 15 minutes.

-

Substrate Addition: Dissolve Methyl 2-(trifluoromethyl)benzoylformate (1.0 equiv, 5.0 mmol) in 5 mL anhydrous THF. Add this solution dropwise over 30 minutes via a syringe pump.

-

Causality: Slow addition keeps the uncoordinated ketone concentration low, preventing non-catalyzed, racemic background reduction.

-

-

In-Process Control (IPC): After 2 hours, sample 10 µL of the reaction, quench in methanol, and analyze via TLC (Hexanes/EtOAc 4:1). The product will appear as a new, more polar UV-active spot. Stain with KMnO₄ (the alcohol will rapidly reduce the stain, turning it yellow/brown).

-

Quenching: Once starting material is consumed, carefully quench the reaction by adding methanol (5 mL) dropwise at -20°C, followed by saturated aqueous NH₄Cl (10 mL).

-

Causality: Methanol safely decomposes excess borane, while mildly acidic NH₄Cl prevents base-catalyzed racemization or retro-aldol-type degradation of the newly formed

-hydroxy ester.

-

-

Isolation: Extract the aqueous layer with EtOAc (3 × 15 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography to yield the chiral

-hydroxy ester.

Protocol B: Synthesis of a CF₃-Substituted Quinoxaline Scaffold

Objective: Construct a rigid, fluorinated bicyclic heterocycle via dinucleophile condensation.

Rationale & Causality:

The reaction between an

Step-by-Step Methodology:

-

Reaction Setup: In a 25 mL round-bottom flask, dissolve Methyl 2-(trifluoromethyl)benzoylformate (1.0 equiv, 2.0 mmol) and benzene-1,2-diamine (1.05 equiv) in absolute ethanol (10 mL).

-

Catalysis: Add 2 drops of glacial acetic acid.

-

Causality: Mild acid catalysis protonates the

-carbonyl oxygen, further increasing its electrophilicity and accelerating the initial imine formation without fully protonating the nucleophilic diamine.

-

-

Reflux: Attach a reflux condenser and heat the mixture to 80°C for 4 hours.

-

Validation (IPC): Monitor via LC-MS. The intermediate uncyclized hydrazone/imine mass should transition completely to the [M+H]⁺ peak of the fully aromatized quinoxaline derivative.

-

Workup & Crystallization: Cool the reaction to 0°C. The highly lipophilic, planar quinoxaline product will typically precipitate directly from the ethanolic solution. Filter the precipitate, wash with ice-cold ethanol, and dry under high vacuum.

Mechanism of Covalent Inhibition

When deployed as a warhead in targeted covalent inhibitors (e.g., against viral 3CL proteases or human chymase), the

Fig 2. Mechanism of reversible covalent protease inhibition by alpha-keto ester warheads.

References

- JP2002069038A - Trifluoromethyl group-bearing benzoylformic alkyls, method of producing the same and method of trifluoromethyl group-bearing phenylacetic acid. Google Patents.

- Genetic engineering approaches for the fermentative production of phenylglycines. PMC.

- Biocatalysis for Drug Discovery and Development. University of Illinois.

- Binding Database - Peptide alpha-keto ester, alpha-keto amide, and alpha-keto acid inhibitors. BindingDB.org.

- Inhibitors of human heart chymase based on a peptide library. PMC.

- Discovery of Ketone-Based Covalent Inhibitors of Coronavirus 3CL Proteases for the Potential Therapeutic Treatment of COVID-19. ACS Publications.

Sources

- 1. Genetic engineering approaches for the fermentative production of phenylglycines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]

- 3. JP2002069038A - Trifluoromethyl group-bearing benzoylformic alkyls, method of producing the same and method of trifluoromethyl group-bearing phenylacetic acid - Google Patents [patents.google.com]

- 4. Binding Database [bindingdb.org]

- 5. Inhibitors of human heart chymase based on a peptide library - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: Methyl 2-(trifluoromethyl)benzoylformate as a Building Block for Agrochemicals

[1]

Executive Summary

Methyl 2-(trifluoromethyl)benzoylformate is a specialized

This guide details the synthesis of this building block, its conversion into bioactive mandelic acid derivatives (fungicides) and 1,2,4-triazinones (herbicides), and provides validated protocols for laboratory-scale production.[1]

Chemical Profile & Properties[1][2][3][4][5][6]

| Property | Description |

| Chemical Name | Methyl 2-(trifluoromethyl)phenylglyoxylate |

| Common Name | Methyl 2-(trifluoromethyl)benzoylformate |

| Structure | |

| Molecular Weight | ~232.16 g/mol |

| Key Moiety | |

| Physical State | Viscous yellow oil (typically) |

| Solubility | Soluble in DCM, THF, Toluene, EtOAc; limited water solubility.[1][2] |

| Stability | Moisture sensitive (ester hydrolysis); Light sensitive (Norrish Type I/II cleavage).[1] |

Key Reactivity Features:

-

Electrophilic Carbonyls: The

-keto group is highly activated, facilitating condensation with nucleophiles (hydrazines, amines) to form heterocycles.[1] -

Stereoelectronic Effects: The bulky o-CF

group twists the phenyl ring out of planarity with the carbonyls, influencing stereoselectivity in reduction reactions (e.g., to mandelates).

Synthetic Routes to the Building Block

Two primary routes are recommended depending on available precursors and scale.[1]

Route A: The Grignard Approach (Lab Scale)

Precursor: 1-Bromo-2-(trifluoromethyl)benzene Mechanism: Nucleophilic attack of the Grignard reagent on dimethyl oxalate.[1] Advantage: Single-step access from common halides; avoids toxic cyanides.[1]

Route B: The Benzoyl Cyanide Pinner Reaction (Industrial Scale)